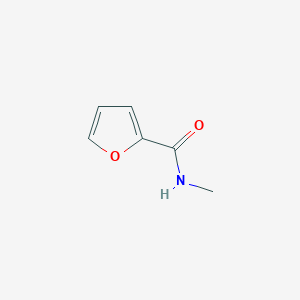

N-methylfuran-2-carboxamide

Descripción

Significance of Furan-Based Scaffolds in Medicinal Chemistry and Materials Science

Furan, a five-membered aromatic heterocycle containing an oxygen atom, represents a pivotal structural motif in the fields of medicinal chemistry and materials science. vulcanchem.com Its derivatives are integral components of numerous natural products and synthetic compounds with a wide spectrum of biological activities. researchgate.net The significance of the furan scaffold lies in its unique electronic and structural properties. The electron-rich nature of the furan ring allows for various electronic interactions with biological macromolecules such as enzymes and receptors, which can lead to strong binding and modulation of their functions. researchgate.net Furthermore, the aromaticity of the furan ring imparts stability to the molecules, potentially enhancing their metabolic stability and bioavailability. researchgate.net

In medicinal chemistry, the furan nucleus is a versatile pharmacophore found in a plethora of therapeutic agents. researchgate.net The structural diversity achievable by substituting the furan ring allows for the fine-tuning of pharmacological profiles. Furan derivatives have demonstrated a remarkable range of biological activities, including antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, analgesic, and anticancer properties. ontosight.ainih.gov The incorporation of a furan ring can significantly influence a molecule's potency and selectivity towards its biological target. rsc.org For instance, certain furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus. rsc.orgrsc.org

In the realm of materials science, furan-based polymers are gaining attention as sustainable alternatives to traditional petroleum-based materials. The potential to derive furan compounds from renewable biomass sources makes them attractive for developing eco-friendly polymers. These bio-based furan polymers are being explored for various applications, including the creation of biodegradable scaffolds for biomedical engineering. These scaffolds can be designed to support cell growth and tissue regeneration, opening new avenues in regenerative medicine. vulcanchem.com

Overview of N-Methylfuran-2-carboxamide as a Research Subject

This compound is a specific derivative of furan that has garnered interest in academic research primarily as a building block for more complex molecules and as a subject for conformational analysis. Its structure consists of a furan ring with a carboxamide group at the 2-position, where the amide nitrogen is substituted with a methyl group.

The synthesis of this compound and its analogues is typically straightforward, often involving the acylation of methylamine with 2-furoyl chloride or the coupling of 2-furoic acid with methylamine. researchgate.net Researchers have also explored more advanced synthetic methodologies, including microwave-assisted synthesis, to produce these compounds under mild conditions. researchgate.net

A key area of research for this compound has been the study of its conformational preferences. The orientation of the N-methylcarboxamide group relative to the furan ring is a subject of investigation using computational methods and NMR experiments. These studies are crucial for understanding how this structural unit influences the three-dimensional shape of larger molecules, which is a critical determinant of their biological activity. For example, the conformational analysis of this compound has been used to understand the binding modes of related inhibitors of LuxR-regulated quorum sensing. researchgate.net

While this compound itself is not a widely reported therapeutic agent, its structural motif is present in a variety of more complex molecules with documented biological activities. For instance, derivatives incorporating the this compound scaffold have been investigated for their potential as antimicrobial agents and as modulators of biological pathways. vulcanchem.comsmolecule.com The table below summarizes key research findings related to this compound and its derivatives.

| Research Area | Key Findings |

| Synthesis | Can be synthesized by reacting 2-furoyl chloride with methylamine. researchgate.net Microwave-assisted methods have been developed for its synthesis. researchgate.net |

| Conformational Analysis | The conformational preferences of the N-methylcarboxamide group relative to the furan ring have been studied to understand its influence on molecular shape and biological interactions. researchgate.net |

| Biological Activity of Derivatives | Derivatives have been explored as potential antimicrobial agents. vulcanchem.comsmolecule.com The furan-carboxamide scaffold is found in inhibitors of the H5N1 influenza A virus. rsc.orgrsc.org |

Historical Context of Furan Carboxamides in Chemical and Biological Investigations

The exploration of furan and its derivatives has a long history, with the isolation of furfural, a key furan derivative, dating back to 1832. derpharmachemica.com However, the systematic investigation of furan carboxamides as a distinct class of compounds with potential biological applications gained momentum in the latter half of the 20th century. The initial interest in these compounds was often linked to the broader search for new therapeutic agents, particularly antimicrobials. derpharmachemica.com

Early studies in the 1970s and 1980s identified certain furan carboxamides as effective fungicides. acs.org This discovery spurred further research into the synthesis and biological evaluation of a wide range of furan carboxamide derivatives. Scientists began to systematically modify the core structure to understand the structure-activity relationships (SAR) that govern their biological effects. These investigations laid the groundwork for the development of more potent and selective compounds. rsc.org

The advancement of analytical techniques, such as NMR spectroscopy and X-ray crystallography, played a crucial role in elucidating the precise three-dimensional structures of furan carboxamides. mdpi.com This structural information, combined with computational modeling, has provided deeper insights into how these molecules interact with their biological targets at the molecular level. researchgate.net Over the years, the research focus has expanded beyond antimicrobial activity to include investigations into their potential as anticancer, anti-inflammatory, and antiviral agents. ontosight.ainih.govnih.gov The historical development of furan carboxamides showcases a classic example of how a simple heterocyclic scaffold can be systematically elaborated to generate a diverse array of compounds with significant potential in medicinal chemistry. derpharmachemica.com

Propiedades

IUPAC Name |

N-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGRCIBAPXPYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391705 | |

| Record name | N-methyl-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21402-85-7 | |

| Record name | N-methyl-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N-methylfuran-2-carboxamide and Its Derivatives

Direct Acylation Approaches

Direct acylation methods represent a fundamental and widely used approach for the synthesis of N-methylfuran-2-carboxamide. These methods involve the reaction of an amine with a carboxylic acid derivative, typically an acyl chloride.

Acylation of Amines with 2-Furoyl Chloride

A straightforward and common method for preparing N-alkylfuran-2-carboxamide derivatives is the direct acylation of amines with 2-furoyl chloride. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. chemguide.co.uk

The general reaction is as follows: Furan-2-carbonyl chloride + Methylamine → this compound + HCl

This method is efficient for producing a variety of N-substituted furan-2-carboxamides. researchgate.netchemguide.co.uk For instance, reacting 2-furoyl chloride with methylamine yields N-methylethanamide. chemguide.co.uk The reaction is typically vigorous and may require cooling. whiterose.ac.uk The hydrogen chloride byproduct is often neutralized by using an excess of the amine or by adding a base to the reaction mixture. chemguide.co.uk

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Furoyl chloride | Methylamine | This compound | chemguide.co.uk |

| 2-Furoyl chloride | Various amines | N-alkylfuran-2-carboxamide derivatives | researchgate.net |

| 2-Furoyl chloride | 17α-Hydroxy-21-(1-piperazinyl)pregna-4,9(11)-diene-3,20-dione | Steroid derivative with furan-2-carboxamide | google.com |

Amide Bond Formation via Schotten–Baumann Reaction

The Schotten–Baumann reaction provides a robust method for the synthesis of amides from amines and acyl chlorides. iitk.ac.in This reaction is typically carried out in a two-phase system, consisting of an aqueous and an organic solvent. wikipedia.org A base, such as sodium hydroxide or pyridine, is dissolved in the aqueous phase to neutralize the acidic byproduct (hydrochloric acid) generated during the reaction, while the reactants and the amide product remain in the organic phase. wikipedia.orglscollege.ac.in This prevents the protonation of the amine, allowing it to remain as a nucleophile. byjus.com

The reaction between an acyl chloride and a primary amine under Schotten-Baumann conditions proceeds via nucleophilic acyl substitution to form an amide. iitk.ac.injk-sci.com For example, benzylamine reacts with acetyl chloride under these conditions to produce N-benzylacetamide. lscollege.ac.in This method is widely applicable in organic synthesis, including in the industrial production of pharmaceuticals. wikipedia.org

Advanced Synthetic Strategies

To improve efficiency, yield, and reaction conditions, advanced synthetic strategies have been developed for the synthesis of this compound and its derivatives. These include microwave-assisted synthesis and one-pot procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. researchgate.netresearcher.life This method has been successfully applied to the synthesis of furan-2-carboxamides, offering advantages such as significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netresearcher.lifenih.gov

For example, furan-2-carboxamide derivatives have been synthesized by coupling amino compounds with 2-furoyl chloride under microwave irradiation. nih.gov In some cases, the reaction time can be reduced from hours to just a few minutes, with a notable increase in product yield. nih.govresearchgate.net Microwave-assisted synthesis has also been employed for preparing various furan and thiazole carboxamides, highlighting its versatility. evitachem.comvulcanchem.com

| Reactant 1 | Reactant 2 | Method | Yield | Reference |

| 2-Furoic acid | Furfurylamine | Microwave-assisted, EDC coupling | Good to very good | researchgate.net |

| Amino benzophenones | 2-Furoyl chloride | Microwave synthesis | Significantly higher than conventional | nih.gov |

| Furan-2-carboxylic acid | Thiazole-2-amine precursor | Microwave-assisted | Enhanced yield | vulcanchem.com |

One-Pot Synthesis Approaches

Several one-pot methods have been developed for the synthesis of furan derivatives. nih.govmdpi.com For instance, highly functionalized furans can be synthesized from the reaction of arylglyoxals, acetylacetone, and phenols in the presence of a base like triethylamine. nih.gov Another example is the palladium-catalyzed one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid. nih.gov While a specific one-pot synthesis for this compound is not detailed in the provided results, the principles of one-pot synthesis are applicable to the formation of furan amides. For example, a one-pot method for synthesizing Weinreb amides, including furan derivatives, has been developed using trichloroacetonitrile and triphenylphosphine. vulcanchem.com

Functionalization and Derivatization Routes

The furan ring in this compound and its derivatives is susceptible to various functionalization and derivatization reactions, allowing for the creation of a diverse range of molecules with potentially interesting properties. researchgate.netnih.gov

The furan nucleus can undergo electrophilic aromatic substitution, and computational studies suggest that the C5 position is often the most favorable site for such functionalization. vulcanchem.com Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl groups onto the furan ring. researchgate.net The regioselectivity of these arylations (at the C3 or C5 position) can be controlled by the choice of the base and reaction conditions. researchgate.net For example, using potassium acetate as the base tends to favor arylation at the C5 position, while other bases may lead to C3 arylation. researchgate.net

Furthermore, the aldehyde group of furfural, a related furan derivative, can be protected and the furan ring can be metalated at the C5 position, allowing for the introduction of various electrophiles. d-nb.info The amide nitrogen of furan-2-carboxamides can also be part of further chemical transformations, such as in the synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of C–H arylation and transamidation. mdpi.com These derivatization strategies open up avenues for creating complex molecules based on the furan-2-carboxamide scaffold. derpharmachemica.com

| Starting Material | Reagent/Condition | Product | Reference |

| Furan-2-carboxamides | Aryl bromides, Pd catalyst, KOAc | C5-arylated furan-2-carboxamides | researchgate.net |

| Furan-2-carboxamides | Aryl bromides, Pd catalyst, other bases | C3-arylated furan-2-carboxamides | researchgate.net |

| Furfural (as imidazolidine derivative) | n-BuLi, then electrophile | C5-functionalized furfural derivatives | d-nb.info |

| Benzofuran-2-carboxylic acid | 8-AQ, C–H arylation, transamidation | C3-substituted benzofuran-2-carboxamides | mdpi.com |

Furan Ring Formation and Modification

The synthesis of furan-based compounds, including this compound and its derivatives, can be approached in two primary ways: constructing the furan ring from acyclic precursors or modifying a pre-existing furan ring.

One-pot multicomponent reactions offer an efficient route to highly functionalized furans. For instance, the reaction between arylglyoxals, acetylacetone, and a dialkyl phenol in the presence of triethylamine can yield 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives. nih.gov This method is valued for its straightforward procedure, quick reaction times, and the use of readily available starting materials. nih.gov Another approach involves the gold-catalyzed cycloisomerization of conjugated allenones into furans under mild conditions, with acetic acid accelerating the reaction. organic-chemistry.org

Modification of existing furan rings is a common strategy. For example, 5-aryl-furan-2-carboxamide derivatives can be synthesized, and subsequent systematic investigation of various aryl ring substituents allows for the fine-tuning of the molecule's properties. nih.gov The synthesis of 5-methylfuran-2-carboxylic acid, a precursor for some derivatives, can be achieved through the oxidation of furfuryl alcohol. smolecule.com

Introduction of Diverse Functional Groups

The introduction of various functional groups onto the this compound scaffold is crucial for creating a diverse range of derivatives with tailored properties. Standard amidation reactions are a cornerstone of this process. Typically, furan-2-carbonyl chloride is reacted with an appropriate amine, such as methylamine, in the presence of a base like triethylamine to yield this compound. This fundamental reaction can be extended to a wide variety of amines to generate a library of furan-2-carboxamides. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for these transformations, often leading to shorter reaction times and improved yields. researchgate.netresearchgate.net For example, the coupling of furan-2-carbonyl chloride with different aminobenzophenones, acetophenones, anilines, or alkyl amines can be efficiently carried out using microwave irradiation. rsc.org

Further functionalization can be achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, has been successfully employed to arylate N-(4-bromophenyl)furan-2-carboxamide, affording a series of N-(4-arylphenyl)furan-2-carboxamide analogues in moderate to good yields. mdpi.comnih.gov This reaction utilizes a palladium catalyst and a base to form new carbon-carbon bonds. mdpi.comnih.gov

The introduction of substituents can also occur on the furan ring itself. For example, bromination of N-methoxy-N-methylfuran-2-carboxamide using N-bromosuccinimide (NBS) can selectively introduce bromine atoms at the 4- and 5-positions of the furan ring. vulcanchem.com These halogenated furans can then undergo further reactions, such as nucleophilic substitution, to introduce other functional groups. smolecule.com

Chemical Reactivity and Transformation Studies

Oxidation Reactions

The furan ring and the carboxamide functional group in this compound and its derivatives are susceptible to oxidation under various conditions. The furan ring can be oxidized to form derivatives like furanones or furan-2,5-dicarboxylic acid. smolecule.comsmolecule.com Common oxidizing agents used for this purpose include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). smolecule.com In some cases, oxidation of the furan ring can lead to ring-opening products. For instance, the oxidation of 2-methylfuran with dimethyldioxirane (DMDO) yields 3-acetylacrolein. acs.org

The carboxamide group itself can also undergo oxidation, potentially forming other amide derivatives. Furthermore, substituents on the molecule can be targeted for oxidation. For example, a phenylthio group can be oxidized to a sulfoxide or a sulfone. The presence of hydroxyl groups on the molecule also provides sites for oxidation reactions, which can be used to further modify the compound's structure. evitachem.com

Reduction Reactions

Reduction reactions of this compound and its derivatives typically target the carboxamide group or other reducible functional groups present in the molecule. The carboxamide group can be reduced to the corresponding amine. smolecule.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). smolecule.comevitachem.com

Other functional groups that may be present on the molecule can also be selectively reduced. For example, a nitro group on an attached phenyl ring can be reduced to an amine group using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. evitachem.com

The furan ring itself can also be reduced to form dihydrofuran or tetrahydrofuran derivatives using reducing agents like hydrogen gas. numberanalytics.com

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. ijabbr.com These reactions typically occur at the 2- and 5-positions, which are the most electron-rich. numberanalytics.com Due to the high reactivity of the furan ring, these reactions often require mild conditions to avoid polymerization. ijabbr.com

Common electrophilic substitution reactions include:

Nitration: Furan can be nitrated to form 2-nitrofuran using a cold solution of nitric acid in acetic anhydride. ijabbr.com

Sulfonation: Sulfonation with sulfur trioxide in pyridine at 100 °C yields furan-2-sulfonic acid. ijabbr.com

Halogenation: Bromination of furan can be violent at room temperature, but monobrominated derivatives can be obtained under milder conditions. ijabbr.com

Acylation: Acetylation of furan with acetic anhydride in the presence of a Lewis acid like BF₃ can produce 2-acetyl furan. ijabbr.com

For this compound, the 5-position is the most likely site for electrophilic attack. vulcanchem.com However, the reactivity can be influenced by other substituents on the furan ring or the amide group. For example, in N-methoxy-N-methylfuran-3-carboxamide, computational studies suggest that the C5 position is the most favorable site for further functionalization. vulcanchem.com

Photodegradation Studies

The photodegradation of furan carboxamides can be initiated by photochemically produced reactive intermediates such as singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM). acs.org The furan ring is expected to react primarily with singlet oxygen, while the anilide portion of related molecules is susceptible to oxidation by ³CDOM. acs.org

Studies on fenfuram, a furan carboxamide fungicide, have shown that its degradation in the presence of a natural sensitizer is reduced by the addition of a singlet oxygen quencher, indicating the involvement of ¹O₂. acs.org The reactivity towards singlet oxygen is influenced by the substituents on the furan ring, with methyl groups increasing the reactivity. acs.org

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of N-methylfuran-2-carboxamide, revealing detailed information about its conformational preferences in solution.

Proton and Carbon-13 NMR spectra are essential for confirming the identity and structure of this compound. The chemical shifts of the protons and carbons are influenced by the electronic environment of the furan ring and the amide group. The molecule exists as a mixture of cis and trans conformers due to the restricted rotation around the C(O)-N amide bond, which can often be observed in NMR spectra.

Studies focusing on the conformational preferences of this compound have utilized NMR experiments to understand the interplay of forces that dictate its structure. rsc.org Research has demonstrated that the compound favors an eclipsed conformation, stabilized by an intramolecular hydrogen bond between the amide N-H proton and the furan ring's oxygen atom. rsc.org This preference is maintained to a large extent even when the compound is dissolved in polar, protic solvents. rsc.org

The expected signals in the ¹H NMR spectrum would include distinct peaks for the N-methyl protons, the amide proton (N-H), and the three protons on the furan ring (H-3, H-4, and H-5). Similarly, the ¹³C NMR spectrum would show characteristic signals for the N-methyl carbon, the carbonyl carbon (C=O), and the four carbons of the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| N-CH₃ | ¹H | 2.8 - 3.0 | Doublet (if coupled to N-H) or singlet |

| Furan H-3 | ¹H | 6.2 - 6.4 | Doublet of doublets |

| Furan H-4 | ¹H | 7.0 - 7.2 | Doublet of doublets |

| Furan H-5 | ¹H | 7.4 - 7.6 | Doublet of doublets |

| Amide N-H | ¹H | 7.8 - 8.5 | Broad singlet |

| N-CH₃ | ¹³C | ~26 | |

| Furan C-3 | ¹³C | ~110 | |

| Furan C-4 | ¹³C | ~115 | |

| Furan C-5 | ¹³C | ~144 | |

| Furan C-2 | ¹³C | ~148 | Quaternary carbon attached to C=O |

| Carbonyl C=O | ¹³C | ~158-160 |

Note: The values are estimates based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

Research on this compound has successfully integrated experimental NMR data with theoretical calculations, often employing Density Functional Theory (DFT). rsc.orgscielo.br This combined approach provides a powerful tool for validating conformational analyses. scielo.brresearchgate.net Studies have shown a strong correlation between the experimentally observed NMR parameters and the predictions from quantum mechanical torsional energy profiles. rsc.org This validation confirms that the observed conformational preferences, such as the stability of the hydrogen-bonded eclipsed form, are well-grounded in the molecule's fundamental energetic landscape. rsc.org

Proton (1H) and Carbon (13C) NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry of this compound (molecular weight: 125.13 g/mol ) is used to confirm its molecular weight and to study its fragmentation pattern under ionization. While a specific published spectrum is not widely available, the fragmentation can be predicted based on the functional groups present. Upon electron impact ionization, the molecular ion peak (M⁺˙) at m/z = 125 would be expected.

Key fragmentation pathways for secondary amides include alpha-cleavage and cleavage of the amide bond. libretexts.org The most prominent fragments would likely arise from the cleavage of the bond between the carbonyl carbon and the furan ring or the amide C-N bond.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Formula | Notes |

| 125 | [M]⁺˙ | [C₆H₇NO₂]⁺˙ | Molecular Ion |

| 95 | [C₅H₃O-C≡O]⁺ | [C₅H₃O₂]⁺ | Furoyl cation, from C-N bond cleavage |

| 67 | [C₄H₃O]⁺ | [C₄H₃O]⁺ | Loss of carbonyl and methylamine from the ring |

| 30 | [CH₃NH]⁺ | [CH₄N]⁺ | Methylamine cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule. The spectrum is dominated by absorptions from the amide and furan moieties. As a secondary amide, it displays a distinct set of absorption bands.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium, Sharp |

| C-H Stretch | Furan Ring | ~3120 | Medium |

| C-H Stretch | Methyl Group | ~2960 | Medium |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |

| C-N Stretch (Amide III) | Secondary Amide | ~1250 | Medium |

| C-O-C Stretch | Furan Ring | ~1100-1200 | Strong |

These values are based on established correlation tables for secondary amides and furan compounds. mdpi.com

Other Chromatographic and Electrophoretic Techniques

Chromatographic techniques are essential for the purification and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for monitoring reaction progress during its synthesis. acs.orgnih.gov While specific, universally adopted conditions are not defined, typical analyses employ reverse-phase chromatography.

A representative HPLC method would likely use a C18 stationary phase with a gradient elution system. vulcanchem.com The mobile phase would typically consist of a mixture of water (often with an acidic modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. vulcanchem.commdpi.com Detection is commonly performed using a UV detector, set to a wavelength where the furan ring exhibits strong absorbance.

Gas Chromatography (GC)

Gas Chromatography (GC), especially when coupled with a mass spectrometer (MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The suitability of GC stems from the ability to vaporize the analyte without decomposition, allowing for its separation from other components in a mixture based on its partitioning between a stationary phase and a mobile gas phase.

Research on analogous furan compounds demonstrates the utility of GC-MS in diverse applications. For instance, GC-MS has been effectively used to identify a wide range of volatile organic compounds, including various furan derivatives, from complex biological matrices such as human skin emanations. unl.edu In such studies, methodologies often involve thermal desorption to introduce volatiles into the GC system, followed by cryofocusing to concentrate the analytes at the head of the column before separation begins. unl.edu The choice of GC column is critical, with both polar and non-polar columns being used to achieve optimal separation of different compound classes. unl.edu

Furthermore, the analysis of food and beverage products, like coffee, relies heavily on GC-MS to profile the complex array of volatile compounds responsible for aroma and flavor. mdpi.com Advanced techniques such as two-dimensional gas chromatography (GCxGC) provide enhanced separation power, which is crucial for resolving co-eluting compounds in intricate samples. mdpi.com GC-MS is also a standard method for the quality control and structural confirmation of synthesized furan carboxamide derivatives. smolecule.com The mass spectrum obtained provides a molecular fingerprint, enabling confident identification of the target compound and its fragments.

Below is a table summarizing typical parameters that could be adapted for the GC analysis of this compound, based on methods used for similar furan compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Furan Derivative Analysis

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Injection Technique | Split/Splitless or Thermal Desorption | Introduces the sample into the GC system. |

| Column Type | DB-5ms (non-polar) or DB-WAX (polar) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Temperature Program | Initial temp 40°C, ramp to 250-300°C | Elutes compounds with a wide range of boiling points. unl.edu |

| Detector | Mass Spectrometer (MS) | Provides identification and quantification. unl.edumdpi.comsmolecule.com |

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. While less common than GC for small neutral molecules, CZE is highly effective for charged species and can be adapted for neutral compounds through techniques like Micellar Electrokinetic Chromatography (MEKC). The analysis of this compound and its potential ionic precursors or metabolites is a feasible application for CZE.

Studies have reported the use of capillary electrophoresis for evaluating related furan carboxamide derivatives. smolecule.com The fundamental principle involves the migration of ions within a narrow, fused-silica capillary filled with a background electrolyte (BGE) under an applied voltage. The composition and pH of the BGE are critical parameters, as they determine the charge state of the analyte and the magnitude of the electroosmotic flow (EOF), which affects separation time and resolution. sciex.com

Method development for a compound like this compound would involve optimizing these parameters. For instance, in the analysis of short-chain organic acids (including furanoic acid) in coffee, researchers optimized the BGE by adjusting phosphate concentration, pH, and the type of surfactant additive. researchgate.net Surfactants can be used to separate neutral molecules or to modify the capillary wall to control the EOF. CZE is not only a separation tool but can also be employed to determine important physicochemical properties, such as the acid dissociation constant (pKa) of a compound. researchgate.net

The following table outlines potential parameters for a CZE method for analyzing this compound, extrapolated from established methods for similar analytes.

Table 2: Illustrative Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Capillary | Uncoated Fused-Silica (e.g., 50 µm i.d., 50 cm length) | Provides the channel for separation. researchgate.net |

| Background Electrolyte (BGE) | Phosphate or Borate buffer | Conducts current and maintains a stable pH. researchgate.net |

| pH | Adjusted to optimize analyte charge (e.g., pH 2.5-9.0) | Determines the degree of ionization of the analyte. sciex.com |

| Applied Voltage | 10-30 kV (Normal or Reverse Polarity) | Drives the electrophoretic and electroosmotic flow. researchgate.net |

| Detection | UV-Vis (e.g., at 200 or 254 nm) or MS | Quantifies the analyte as it passes the detection window. researchgate.net |

Computational Chemistry and Theoretical Investigations

Electronic Structure Theory and Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to understanding the behavior of N-methylfuran-2-carboxamide. These methods have been employed to compute its torsional potential energy surfaces and analyze the impact of intramolecular forces on its conformational preferences.

Density Functional Theory (DFT) has been a key method for studying this compound. A convergence study on related compounds determined that the hybrid DFT method B3LYP with a 6-311G(d,p) basis set provides sufficient accuracy for analyzing this molecule. This level of theory was utilized to determine the torsional potential energy profiles by scanning the O–Ca–Cp–N dihedral angle in 20° increments, with optimization of all other internal parameters at each step. These QM calculations were performed using software packages such as Gaussian 03. The results from these calculations are crucial for understanding the energy differences between various conformers and for parameterizing force fields used in molecular dynamics simulations.

| Parameter | Specification | Reference |

|---|---|---|

| QM Method | Density Functional Theory (DFT) | scielo.br |

| Functional | B3LYP | scielo.br |

| Basis Set | 6-311G(d,p) | scielo.br |

| Software | Gaussian 03 | scielo.br |

Semi-empirical and Hartree-Fock (HF) methods are foundational approaches in computational chemistry. Semi-empirical methods, such as AM1, PM3, and MNDO, simplify HF theory by using empirical parameters to speed up calculations, making them suitable for very large molecular systems. hi.isststephens.net.in The Hartree-Fock method itself provides a fundamental approximation for the wave function and energy of a many-body system by assuming the wave function can be represented by a single Slater determinant. wikipedia.org It serves as the starting point for more advanced methods that incorporate electron correlation.

While these methods are integral to computational chemistry, specific studies employing Hartree-Fock or semi-empirical calculations directly on this compound are not prominently featured in recent literature, which tends to favor the more accurate DFT methods for detailed conformational analysis of this specific molecule.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of QM and the speed of molecular mechanics (MM). nih.gov This approach treats a chemically significant region of a large system with high-level QM theory, while the remainder of the system (e.g., solvent or protein environment) is handled by a classical MM force field. nih.gov This allows for the study of chemical processes like reactions or charge redistribution in complex environments where a full QM calculation would be computationally prohibitive.

For this compound, while direct QM/MM simulations are not extensively documented, a related approach has been used. Researchers have performed high-level QM calculations to understand the molecule's intrinsic properties, such as torsional barriers, and then used this quantum data to re-parameterize classical MM force fields (like GAFF). This strategy ensures that the subsequent, less computationally expensive molecular dynamics simulations more accurately reflect the quantum mechanical nature of the molecule, particularly the forces governing its conformational flexibility. scielo.br

Semi-Empirical and Hartree-Fock Methods

Conformational Analysis and Molecular Dynamics

The three-dimensional shape of this compound is not static; it exists as an equilibrium of different conformers. The study of these conformations and their dynamics is critical for understanding its interactions and properties.

The flexibility of this compound is primarily defined by the rotation around the single bond connecting the furan ring and the amide group (the Ca–Cp bond). The torsional energy profile, calculated using DFT, maps the energy of the molecule as this bond is rotated.

The analysis reveals two main low-energy conformations:

An eclipsed (syn) conformation, where the O–Ca–Cp–N dihedral angle is approximately 0°. This conformer is stabilized by an intramolecular hydrogen bond.

An anti conformation, where the dihedral angle is approximately 180°.

The QM torsional energy profile shows that the eclipsed conformer is the global minimum (most stable state). There is a significant energy barrier to rotation between these two states, which contributes to the conformational rigidity of the molecule. scielo.br This contrasts with related compounds like N-methylthiophene-2-carboxamide, where the eclipsed and anti conformers are much closer in energy. scielo.br

| Conformation | Dihedral Angle (O–Ca–Cp–N) | Relative Energy (kcal/mol) | Key Feature | Reference |

|---|---|---|---|---|

| Eclipsed (syn) | ~0° | 0.0 (Global Minimum) | Stabilized by intramolecular H-bond | scielo.br |

| Anti | ~180° | > 2.0 | Less stable; no intramolecular H-bond | scielo.br |

A key feature governing the conformational preference of this compound is an intramolecular hydrogen bond between the amide proton (N-H) and the furan's oxygen atom (N–H···O). This interaction is classified as an S(5)-type hydrogen bond, referring to the five-membered ring formed by the atoms involved. scielo.br

Despite having a geometrically non-optimal S(5) arrangement, this hydrogen bond is strong enough to make the eclipsed conformation the most stable state. scielo.br Molecular dynamics simulations were used to investigate how this hydrogen bond is affected by the surrounding environment. The results show that the population of the hydrogen-bonded (eclipsed) conformer decreases as the polarity of the solvent increases. In polar protic solvents like methanol and water, the solvent molecules can form intermolecular hydrogen bonds with the amide group, competing with and weakening the internal hydrogen bond. scielo.br

However, even in highly polar water, a significant portion of the molecules (57.5%) retain the intramolecularly hydrogen-bonded structure, highlighting the notable stability of this conformation. scielo.br

| Solvent | % H-Bonded Conformations | % Intermolecularly H-Bonded (with solvent) | Reference |

|---|---|---|---|

| Chloroform | ~81.8% | ~11.6% | scielo.br |

| Methanol | ~71.7% | ~22.2% | scielo.br |

| Water | ~57.5% | ~59.7% | scielo.br |

Solvent Polarity Influence on Conformation

The conformation of this compound is significantly influenced by the polarity of the solvent. researchgate.net In non-polar solvents, the molecule predominantly adopts a "closed" or "eclipsed" conformation, which is stabilized by an intramolecular hydrogen bond. researchgate.netmdpi.com However, as the solvent polarity increases, there is a noticeable shift towards an "open" or "anti" conformation. researchgate.netmdpi.com

This phenomenon is attributed to the competition between intramolecular hydrogen bonding and intermolecular interactions with the solvent molecules. researchgate.net In polar solvents, the solvent molecules can form hydrogen bonds with the solute, which disrupts the internal hydrogen bond and favors the open conformation. researchgate.net For instance, studies have shown that the population of the anti conformation increases in the presence of polar solvents. researchgate.net

Nuclear Overhauser effect (NOE) NMR experiments have been employed to validate these computational findings. researchgate.net For example, a study on this compound and a similar compound in chloroform, methanol, and an aqueous solution confirmed that an increase in solvent polarity leads to a higher population of the anti conformation. researchgate.net In chloroform, a significant percentage of the conformations retain the intramolecular hydrogen bond, while this percentage decreases in more polar solvents like methanol and water. researchgate.net Concurrently, the percentage of conformations exhibiting hydrogen bonding with the solvent molecules increases with solvent polarity. researchgate.net

This solvent-dependent conformational equilibrium is a critical factor to consider in molecular modeling and drug design, as the bioactive conformation of a molecule can be influenced by the polarity of its binding site environment. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics and behavior of molecules like this compound over time. researchgate.netplos.org These simulations provide insights into the flexibility of the molecule and how its conformation changes in different environments. researchgate.net

For this compound and related arylamides, MD simulations have been used to investigate their conformational preferences, which are crucial as they are building blocks for foldamers. researchgate.net These simulations, often combined with experimental data from NMR, help to quantify the conformational rigidity and the effects of intramolecular hydrogen bonding and solvent polarity. researchgate.net

MD simulations have also been instrumental in understanding the binding of furan-2-carboxamide derivatives to biological targets. researchgate.net For instance, simulations of docked complexes can reveal the stability of the ligand within the binding pocket of a protein over time. researchgate.net By analyzing the trajectory of the simulation, researchers can assess the fluctuations in the protein-ligand complex and the persistence of key interactions. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are essential computational techniques for investigating the potential interactions of this compound and its derivatives with biological targets. researchgate.netvulcanchem.comnih.gov These methods predict the preferred binding orientation of a ligand to a protein and estimate the strength of the interaction. nih.gov

Docking studies have been employed to understand how furan-2-carboxamide derivatives, including those with an N-methyl group, might act as inhibitors of various biological processes. researchgate.net For example, in the context of quorum sensing, docking simulations have suggested that these compounds can interact with the LuxR binding site. researchgate.net

The process often involves preparing a library of compounds and docking them into the active site of a target protein. researchgate.net The results are then scored based on the predicted binding affinity, allowing for the identification of potential lead compounds for further development. nih.govresearchgate.net

Ligand-Protein Interactions and Binding Modes

The specific interactions between a ligand and a protein determine its binding affinity and biological activity. For furan-2-carboxamide derivatives, docking studies have revealed key binding modes. A crucial interaction often involves the formation of hydrogen bonds between the amide group of the ligand and amino acid residues in the protein's active site. researchgate.net

For example, in studies related to LuxR inhibitors, it was found that the carbonyl oxygen of the furan-2-carboxamide can form a hydrogen bond with the hydroxyl group of a tyrosine residue, and the amide NH can interact with the carboxylate of an aspartate residue. researchgate.net These interactions with conserved residues are critical for the inhibitory activity of the compounds. researchgate.net The specific binding mode can also be influenced by the nature of the substituents on the furan ring and the amide nitrogen.

The table below summarizes some of the key interactions observed in docking studies of furan-2-carboxamide derivatives.

| Ligand Moiety | Interacting Protein Residue | Type of Interaction |

| Carbonyl Oxygen | Tyrosine (Tyr) | Hydrogen Bond |

| Amide NH | Aspartate (Asp) | Hydrogen Bond |

Free Energy Landscape Analysis

Free energy landscape (FEL) analysis is a computational method used to explore the conformational space of a molecule or a protein-ligand complex and to identify the most stable states. sissa.itplos.org It provides a map of the energy of the system as a function of specific collective variables, which can be, for example, the distance between two atoms or the torsion angle of a bond. sissa.it

In the context of this compound and its derivatives, FEL analysis can be used to understand the stability of different conformations or binding modes. researchgate.netsemanticscholar.org For instance, after performing molecular dynamics simulations of a ligand docked to a protein, the resulting trajectory can be used to construct a free energy landscape. researchgate.net The minima on this landscape correspond to the most stable conformations of the complex. plos.org

This analysis can reveal whether a particular binding mode is stable over the course of the simulation and can help to differentiate between transient and long-lived interactions. researchgate.net For example, studies on LuxR-ligand complexes have used FEL to show the stability of the docked compounds in the binding pocket. researchgate.net

Virtual Screening and Lead Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netfrontiersin.org This method is often used in the initial stages of drug development to narrow down the number of compounds that need to be synthesized and tested in the laboratory. researchgate.net

In the context of this compound and its derivatives, virtual screening can be employed to identify potential new inhibitors for various targets. researchgate.net The process typically involves docking a large database of compounds, such as the ZINC database, into the active site of the target protein. researchgate.net The compounds are then ranked based on their docking scores, which are an estimate of their binding affinity. researchgate.net

For example, a structure-based virtual screening was performed to identify potential inhibitors of N-Myristoyl transferase (NMT) for antimalarial drug discovery, where a derivative of this compound was identified as a potential hit. researchgate.net The top-ranking compounds from virtual screening are then often subjected to further computational analysis, such as molecular dynamics simulations and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, before being selected for experimental validation. researchgate.net

Reactivity Descriptors and Electron Distribution Analysis

Reactivity descriptors and electron distribution analysis are computational tools derived from quantum chemistry that provide insights into the chemical reactivity and properties of a molecule. chemscene.com These methods, often based on Density Functional Theory (DFT), can be used to understand the electronic structure of this compound and how it influences its interactions. nih.govnih.gov

Analysis of the electron distribution can identify the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other molecules, including biological targets. nih.gov For example, the molecular electrostatic potential (MEP) map can visualize the electrostatic potential on the surface of the molecule, indicating sites for electrophilic and nucleophilic attack. nih.gov

Reactivity descriptors, such as the energies of the frontier molecular orbitals (HOMO and LUMO), can provide information about the molecule's ability to donate or accept electrons. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov These computational analyses can complement experimental findings and provide a deeper understanding of the structure-activity relationships of this compound derivatives. nih.gov

DFT-Based Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. grafiati.com From DFT calculations, various reactivity descriptors can be derived to predict the chemical behavior of a molecule. grafiati.commdpi.com These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). grafiati.com A low HOMO-LUMO energy gap is associated with high chemical reactivity, increased polarizability, and biological responsiveness. nih.gov

Key global reactivity descriptors include:

Ionization Potential (IP): Approximated as -EHOMO.

Electron Affinity (EA): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (IP - EA) / 2. It measures the resistance to a change in electron distribution. mdpi.comacs.org

Chemical Softness (S): The reciprocal of hardness (1 / 2η). Molecules with lower energy gaps are considered chemically soft and are typically more reactive and bioactive. mdpi.comnih.gov

Electronegativity (χ): Calculated as (IP + EA) / 2.

Electrophilicity Index (ω): Calculated as μ² / 2η (where μ is the electronic chemical potential, -χ). This index quantifies the energy lowering of a system when it accepts electrons. acs.org

For this compound, these descriptors have been ascertained from its DFT-based analysis, providing a quantitative measure of its reactivity. researchgate.net

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.90 | Difference between LUMO and HOMO energies |

| Ionization Potential (IP) | 6.85 | Energy required to remove an electron |

| Electron Affinity (EA) | 0.95 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.95 | Resistance to change in electron configuration acs.org |

| Chemical Softness (S) | 0.17 | Measure of the capacity to accept electrons nih.gov |

| Electronegativity (χ) | 3.90 | Ability to attract electrons |

| Electrophilicity Index (ω) | 2.58 | Propensity to accept electrons acs.org |

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a method for calculating atomic charges and orbital populations from molecular wave functions. researchgate.net It is considered an improvement over conventional Mulliken population analysis because it exhibits greater numerical stability and provides a more realistic description of the electron distribution, especially in compounds with significant ionic character. researchgate.netuni-rostock.de NPA transforms the calculated delocalized molecular orbitals into a localized form that corresponds to the chemist's picture of "lone pairs" and "bonds". uni-rostock.de The analysis yields natural atomic charges for each atom in the molecule. wisc.edu This information is vital for understanding electrostatic interactions and reactivity.

The charge distribution in this compound, as determined by NPA, reveals the electronegative character of the oxygen and nitrogen atoms, which carry partial negative charges, while the carbon and hydrogen atoms are comparatively electropositive.

| Atom | Charge (e) |

|---|---|

| O (furan ring) | -0.285 |

| O (carbonyl) | -0.590 |

| N (amide) | -0.780 |

| C (carbonyl) | +0.650 |

| C (furan, C2) | +0.210 |

| C (furan, C3) | -0.150 |

| C (furan, C4) | -0.145 |

| C (furan, C5) | -0.050 |

| C (methyl) | -0.410 |

| H (on N) | +0.350 |

| H (on furan) | +0.100 to +0.130 |

| H (on methyl) | +0.180 to +0.200 |

Force Field Parameterization and Validation

Force fields are collections of equations and associated constants designed to approximate the potential energy of a system of atoms and are essential for performing molecular dynamics (MD) simulations. researchgate.net While well-validated parameters exist for common biomolecules like proteins, specific parameters for drug-like molecules or other ligands are often lacking. uq.edu.au Therefore, developing and validating force field parameters for compounds like this compound is a critical step for accurate computational studies of its interactions with biological targets. core.ac.uk

The parameterization process often involves using quantum-mechanical (QM) calculations, such as DFT, to derive key values. nih.gov Atomic partial charges are commonly generated using methods like the Restrained Electrostatic Potential (RESP) approach, which fits the charges to the QM electrostatic potential. nih.gov Other parameters, such as those for bond lengths, angles, and dihedrals, are also optimized to reproduce QM data or experimental results. researchgate.netnih.gov The General Amber Force Field (GAFF) is a popular choice for small organic molecules, providing a baseline set of parameters that can be further refined. nih.gov

Validation is a crucial final step, where the performance of the new force field is tested by comparing simulation results against experimental data or high-level QM calculations to ensure its reliability. uq.edu.aunih.gov

Structure-activity Relationships Sar of N-methylfuran-2-carboxamide and Its Analogues

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the N-methylfuran-2-carboxamide scaffold have revealed that the nature and position of various substituents play a pivotal role in determining the biological activity of these analogues.

The furan ring is a core component of this class of compounds, and substitutions on this heterocycle can significantly influence their biological profile. For instance, the introduction of methyl groups at the 2 and 5 positions of the furan ring has been shown to be a key factor for anti-influenza activity. rsc.org In a series of furan-carboxamide derivatives tested against the H5N1 virus, analogues with a 2,5-dimethyl-substituted furan ring demonstrated notable inhibitory activity. rsc.org

Furthermore, the replacement of the furan ring with other heterocyclic systems, such as thiophene or pyrrole, has been explored to understand the impact on biological activity. nih.gov While these bioisosteric replacements can sometimes maintain or even improve activity, the furan ring itself is often crucial for the desired pharmacological effect. nih.gov The presence of an electron-rich furan moiety is considered a key functionality for certain biological interactions. acs.org

Research on furan-2-carboxamides as antibiofilm agents has shown that the furan ring is a suitable bioisosteric replacement for the more labile furanone ring, leading to increased metabolic stability while maintaining activity. nih.gov

The amide linkage (-CO-NH-) is a central and structurally important feature of these molecules, contributing to their stability and interaction with biological targets. nih.gov Modifications to this linkage can have profound effects on biological activity.

Replacing the amide linkage with an amine linkage has been shown to alter the anticancer activity of certain furan derivatives. In one study, amine derivatives were found to be more potent than their amide counterparts against HeLa cancer cell lines. orientjchem.org Conversely, the introduction of a thiourea linker in place of a urea linker was found to potentially improve the inhibitory potency of certain 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives against the SARS-CoV-2 main protease. nih.gov

The orientation and rigidity of the amide bond are also critical. The carboxamide bond is resistant to hydrolysis, which is a significant advantage in biological systems. nih.gov The structural role of the amide group often involves linking other functional parts of the molecule and helping to achieve the optimal orientation for interaction with the target protein or enzyme. mdpi.com

The following table summarizes the effects of modifying the linker on the biological activity of furan carboxamide analogues.

| Original Linker | Modified Linker | Biological Activity | Reference |

| Amide | Amine | Increased anticancer activity against HeLa cells | orientjchem.org |

| Urea | Thiourea | Improved inhibitory potency against SARS-CoV-2 Mpro | nih.gov |

| Furanone | Furan-2-carboxamide | Maintained antibiofilm activity with increased stability | nih.gov |

The length of the N-alkyl chain in N-alkylfuran-2-carboxamide derivatives plays a significant role in modulating their biological activity, particularly in the context of quorum sensing inhibition. Research has demonstrated that compounds with a C6 or C8 alkyl chain exhibit antagonistic activity against the LuxR protein. researchgate.net This is attributed to the chain length being comparable to that of the natural ligand for LuxR. researchgate.net

Specifically, N-hexylfuran-2-carboxamide was identified as an antagonist with an IC50 value of 25 µM. researchgate.net The activity of these compounds can be reversed at high concentrations of the natural LuxR ligand, indicating a competitive binding mechanism. researchgate.net In contrast, extending the alkyl chain to a heptyl group in other heterocyclic systems has been shown to dramatically decrease binding affinity to certain receptors. nih.gov Generally, an alkyl chain of 3 to 6 carbons is often found to be optimal for high-affinity binding in related compounds. nih.gov

The antifungal properties of N-alkyl-β-D-glycosylamine derivatives are also influenced by the alkyl chain length, with derivatives having alkyl chains from 6 to 18 carbons showing varying degrees of activity against Aspergillus niger. nih.gov

The presence and type of heteroatoms (Nitrogen, Sulfur, Oxygen) in the structure of this compound analogues are critical determinants of their biological functions. mdpi.com The furan ring itself contains an oxygen atom, which contributes to its electron-rich nature and ability to participate in hydrogen bonding. acs.org

Replacing the furan ring's oxygen with sulfur to form a thiophene ring can influence biological activity. In a study of anti-influenza agents, both 2,5-dimethyl-furan and 2,5-dimethyl-thiophene moieties were found to be important for activity, suggesting that in some cases, sulfur can effectively substitute for oxygen. rsc.org

The introduction of additional nitrogen-containing heterocycles, such as pyridine or a thiazole ring, can also significantly impact the biological profile. dergipark.org.trvulcanchem.com For example, N-(Pyridine-2-yl) furan-2-carboxamide showed different anticancer potency compared to other analogues. dergipark.org.tr The presence of nitrogen and sulfur in carbamothioyl-furan-2-carboxamide derivatives is believed to contribute to their broad range of biological activities, including antimicrobial and anticancer effects. mdpi.com

The introduction of fluorine atoms into the structure of this compound analogues is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. smolecule.com Fluorine substitution can influence factors such as metabolic stability, lipophilicity, and binding affinity.

In the case of furan-carboxamide derivatives as anti-influenza agents, the presence of electron-withdrawing groups, including fluorine, on a phenyl ring substituent was generally more potent than electron-donating groups. rsc.org For instance, N-(4-fluorophenyl)-5-((phenylthio)methyl)furan-2-carboxamide is a compound where the fluorine atom is thought to enhance biological activity. evitachem.com

Similarly, in a series of thienyl benzothiazolyl carboxamide compounds designed as anti-norovirus agents, halogen substituents, including fluorine, were found to be crucial for their antiviral activity. jst.go.jp The strategic placement of fluorine atoms can lead to a significant increase in potency.

Role of Heteroatoms (N, S, O)

Correlation Between Conformational Preferences and Biological Efficacy

The three-dimensional shape, or conformation, of a molecule is a critical factor that governs its interaction with biological targets. The conformational preferences of this compound and its analogues can significantly influence their biological efficacy.

The amide bond in these compounds can exist in either a cis or trans conformation, with the trans form generally being more stable. The relative orientation of the furan ring and the N-substituent, dictated by the conformation of the amide linkage, can affect how the molecule fits into the binding site of a protein.

In another study on LuxR inhibitors, flexible molecular docking revealed that the specific conformation of an antagonist isomer induced new hydrogen bonds with key amino acid residues (Tyr70 and Asp79) in the LuxR protein, which were not observed with the agonist configuration. researchgate.net This highlights how subtle differences in conformational preference can lead to opposite biological effects. The structural rigidity or flexibility of the molecule also plays a role. For instance, the introduction of rigid cyclic analogues by restricting the conformation of a biphenyl ring has been a strategy to improve the inhibitory activity of furyl-2-carboxamide derivatives as anticancer agents. dergipark.org.tr

Ligand Design Principles Based on SAR Insights

The structure-activity relationship (SAR) insights gleaned from studies on this compound and its analogues have provided a foundational framework for the rational design of new ligands with enhanced potency and selectivity. By systematically modifying different components of the furan-carboxamide scaffold, researchers have identified key structural motifs and physicochemical properties that govern biological activity. These principles guide the strategic optimization of lead compounds in drug discovery.

A central theme in the ligand design of furan-carboxamide derivatives is the exploration of substituents on the furan ring, modifications of the amide linker, and the nature of the N-substituent. The furan ring itself is a versatile scaffold, capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com The incorporation of an amide bond can further enhance binding affinity to target receptors. mdpi.com

Key ligand design principles derived from SAR studies include:

Modification of the Furan Ring: The furan ring is a critical component for the activity of many derivatives. In some instances, replacing the furan ring with a thiophene ring has resulted in compounds with more potent activity. rsc.org The substitution pattern on the furan ring also plays a crucial role. For example, in a series of anti-influenza A (H5N1) virus inhibitors, a 2,5-dimethyl-substituted furan or thiophene ring was found to be important for activity. rsc.org

Importance of the Carboxamide Linker: The carboxamide group is a key structural element, often involved in critical interactions with biological targets. In a series of antitumor anthra[2,3-b]furan-3-carboxamides, the carbonyl moiety of the carboxamide fragment was found to be critical for cytotoxicity. researchgate.net Modifications to this linker, such as altering its rigidity or the nature of the atoms involved, can significantly impact biological outcomes.

Exploration of N-Substituents: The substituent attached to the nitrogen atom of the carboxamide offers a significant opportunity for diversification and optimization of ligand properties. The nature of this substituent can influence potency, selectivity, and pharmacokinetic properties. For instance, in a series of LuxR-regulated quorum sensing modulators, N-alkylfuran-2-carboxamide derivatives with C6 or C8 alkyl chains showed notable antagonistic activity. researchgate.net In other cases, the introduction of aromatic or heterocyclic rings can lead to enhanced binding affinity through additional interactions with the target protein.

Scaffold Hopping: A "scaffold hopping" approach has been successfully employed to generate novel and potent compounds by replacing the core structure while retaining key pharmacophoric features. nih.gov For example, replacing a naphtho[2,3-f]indole-5,10-dione core with an anthra[2,3-b]furan-5,10-dione scaffold led to the discovery of potent antitumor agents. nih.gov This strategy allows for the exploration of new chemical space and the potential to overcome liabilities of the original scaffold.

The following data tables present detailed research findings that illustrate these ligand design principles.

Table 1: SAR of Furan/Thiophene-3-carboxamide Analogues as H5N1 Inhibitors rsc.org

| Compound ID | Core Ring | R1 | R2 | R3 (on Phenyl) | EC50 (µM) |

| 1a | Furan | CH3 | CH3 | 4-NO2 | 1.25 |

| 1b | Furan | CH3 | CH3 | 4-CN | >100 |

| 1c | Furan | CH3 | CH3 | 4-Cl | 4.38 |

| 1t | Thiophene | CH3 | CH3 | 4-CN | 1.338 |

| 1u | Thiophene | CH3 | CH3 | 4-NO2 | 1.56 |

This table demonstrates the impact of both the core heterocyclic ring (furan vs. thiophene) and the substituent on the N-benzyl group on anti-H5N1 activity. Notably, the thiophene analogue 1t with a cyano group is significantly more active than its furan counterpart 1b , while the nitro-substituted furan 1a is the most potent in this selection.

Table 2: SAR of Antitumor Anthra[2,3-b]furan-3-carboxamides researchgate.net

| Compound No. | R1 | R2 | Cytotoxicity (IC50, µM) on K562 cells | Key Structural Feature |

| 6 | H | H | 0.23 | 4,11-dihydroxy groups present |

| 9 | CH3 | H | 0.44 | 4,11-dihydroxy groups present |

| Analogue (modified) | H | H | >20 | 4,11-dihydroxy groups absent |

| Analogue (modified) | H | H | >20 | Carbonyl of carboxamide reduced |

This table highlights the critical importance of specific functional groups for the cytotoxic activity of anthra[2,3-b]furan-3-carboxamides. The removal of the 4,11-hydroxy groups or the reduction of the carboxamide carbonyl leads to a dramatic loss of activity, indicating their essential role in the mechanism of action.

Biological Activity Research in Vitro and Mechanistic Studies

Research into N-methylfuran-2-carboxamide and its derivatives has revealed significant biological activities, particularly in the modulation of bacterial communication and as a potential anticancer agent. In vitro and mechanistic studies have begun to elucidate the pathways through which these compounds exert their effects.

Mechanistic Insights into Biological Action

Molecular Target Identification and Validation

The efficacy of furan-2-carboxamide derivatives is rooted in their ability to bind to and modulate specific biological targets. Several key molecular targets have been identified for various analogs, with validation provided through a combination of enzymatic assays, binding studies, and in vivo experiments.

One significant target is the metabotropic glutamate receptor subtype 1 (mGlu1) , a Class C G-protein-coupled receptor (GPCR) involved in modulating synaptic transmission. A series of compounds based on an N-(3-chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide scaffold were identified as potent positive allosteric modulators (PAMs) of mGlu1. acs.orgnih.gov Optimization of this scaffold yielded tool compounds that potentiated not only wild-type human mGlu1 but also mutant receptors found in patients with schizophrenia, confirming the receptor as a valid target. acs.orgnih.govfigshare.com

In the realm of bacteriology, the LuxR protein , a transcriptional regulator central to quorum sensing in many Gram-negative bacteria, has been identified as a target. researchgate.netresearchgate.net Derivatives of N-alkylfuran-2-carboxamide act as antagonists of LuxR. researchgate.net Validation was achieved through reporter gene assays and competition experiments, which showed that the inhibitory activity could be overcome by high concentrations of the natural LuxR ligand, indicating a competitive binding mechanism at the same site. researchgate.net

For anticancer applications, tubulin has been identified as a primary molecular target. A novel furan-2-carboxamide based small molecule was found to be a selective microtubule stabilizing agent (MSA). nih.govresearchgate.net This was validated by its ability to inhibit cancer cell proliferation with IC₅₀ values in the low micromolar range and by molecular docking studies showing a high binding affinity to the taxol binding pocket of tubulin. nih.govresearchgate.net

More recently, the SARS-CoV-2 main protease (Mpro or 3CLpro) , an enzyme essential for viral replication, has been identified as a target for furan-containing compounds. nih.gov A series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were discovered to be novel, non-peptidomimetic inhibitors of Mpro, with IC₅₀ values in the micromolar range. nih.gov

Table 1: Molecular Targets of N-methylfuran-2-carboxamide Derivatives

| Derivative Class | Molecular Target | Validation Method/Evidence |

|---|---|---|

| N-phenyl-3-methylfuran-2-carboxamides | Metabotropic Glutamate Receptor 1 (mGlu1) | Potentiation of wild-type and mutant mGlu1 receptors in functional assays (EC₅₀ = 31.8 nM for lead compound). acs.orgnih.gov |

| N-alkylfuran-2-carboxamides | LuxR Protein | Antagonistic activity in E. coli reporter strain (IC₅₀ = 25 µM); competitive binding confirmed by competition experiments. researchgate.net |

| Furan-2-carboxamides | Tubulin | Microtubule stabilization, potent anti-proliferative activity in cancer cell lines (IC₅₀ = 4–8 µM), and molecular docking. nih.govresearchgate.net |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamides | SARS-CoV-2 Main Protease (Mpro) | Enzymatic inhibition assays (IC₅₀ = 1.55 µM for lead compound) and surface plasmon resonance (SPR) binding assays. nih.gov |

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors, DNA)

The functional outcomes of targeting macromolecules are dictated by the specific nature of the molecular interactions. Furan-2-carboxamide derivatives engage with enzymes, receptors, and nucleic acids through a variety of binding modes.

Receptor and Enzyme Interactions: The interaction of furan-2-carboxamide PAMs with the mGlu1 receptor is allosteric. acs.orgnih.gov This means they bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds. researchgate.netnih.gov This binding event enhances the receptor's response to glutamate without directly activating it, a mechanism confirmed through electrophysiological studies. acs.orgnih.gov

In the case of the bacterial LuxR protein , docking simulations suggest that the interaction is stabilized by specific hydrogen bonds. researchgate.net The carbonyl oxygen of the furan-2-carboxamide core forms a hydrogen bond with the hydroxyl group of a key tyrosine residue (Tyr62), while the amide N-H group interacts with the carboxylate of an aspartate residue (Asp79). researchgate.net These residues are highly conserved in the LuxR family, highlighting the specificity of the interaction. researchgate.net

The inhibition of the SARS-CoV-2 Mpro enzyme involves both non-covalent and covalent interactions. nih.gov Docking studies predict that the furan ring of the inhibitor is deeply buried in the S2 sub-pocket of the enzyme's active site, forming a π-π stacking interaction with His41. nih.gov Furthermore, enzymatic kinetic assays and mass spectrometry have demonstrated that some derivatives act as reversible covalent inhibitors, forming a transient bond with the catalytic cysteine residue (Cys145). nih.govacs.org

Interaction with DNA: Direct interaction of the parent this compound with DNA has not been extensively documented. However, significant research has focused on the interaction of its metabolites with DNA. The furan ring, particularly the 2-methylfuran moiety, can be metabolically activated to a highly reactive α,β-unsaturated dicarbonyl, 3-acetylacrolein (AcA) . nih.govresearchgate.net This electrophilic metabolite can covalently bind to nucleophilic sites on DNA bases. nih.gov In vitro studies have confirmed the formation of covalent adducts with 2′-deoxyadenosine (dA), 2′-deoxyguanosine (dG), and 2′-deoxycytidine (dC). nih.govoup.comoup.com

Table 2: Interactions with Biological Macromolecules

| Macromolecule | Interacting Derivative | Nature of Interaction | Key Residues/Sites |

|---|---|---|---|

| mGlu1 Receptor | N-phenyl-3-methylfuran-2-carboxamide PAMs | Positive Allosteric Modulation | Transmembrane allosteric site. researchgate.netnih.gov |

| LuxR Protein | N-hexylfuran-2-carboxamide | Competitive Antagonism (H-bonding) | Tyr62, Asp79. researchgate.net |

| Tubulin | Furan-2-carboxamide MSA | Stabilization of polymer | Taxol binding pocket. researchgate.net |

| SARS-CoV-2 Mpro | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | Reversible Covalent Inhibition (π-π stacking, H-bonding) | His41, Cys145. nih.gov |

| DNA | 3-Acetylacrolein (Metabolite of 2-methylfuran) | Covalent Adduct Formation | Nucleophilic sites on dA, dG, dC. nih.gov |

Modulation of Cellular Pathways (e.g., Cell Cycle, Apoptosis)

By interacting with key molecular targets, derivatives of this compound can profoundly influence critical cellular pathways, particularly those governing cell division and programmed cell death (apoptosis). These effects are most prominently studied in the context of oncology.

The microtubule-stabilizing furan-2-carboxamide derivative SH09 directly impacts the cell cycle . nih.govresearchgate.net By preventing the dynamic disassembly of microtubules required for the formation of the mitotic spindle, the compound abrogates chromosomal segregation. nih.gov This leads to an arrest of cells in the G2/M phase of the cell cycle, an effect demonstrated in HeLa cells by flow cytometry (FACS) analysis. nih.govresearchgate.net

Prolonged mitotic arrest invariably triggers apoptosis . The same furan-2-carboxamide derivative that induces G2/M arrest also potentiates apoptosis. nih.gov This is evidenced by an increase in the sub-G1 cell population, a hallmark of apoptotic cells, and confirmed by Annexin V-FITC/PI double staining. nih.gov Other studies on related compounds, such as N-[2-(benzylcarbamoyl)phenyl]-N-methylfuran-2-carboxamide derivatives, have also shown downregulation of anti-apoptotic proteins like Bcl-2 and activation of pro-apoptotic proteins like Bax and caspase-3, further cementing the role of this chemical class in modulating apoptotic pathways. evitachem.comacs.org

Table 3: Effects of this compound Derivatives on Cellular Pathways

| Derivative | Cellular Pathway Affected | Observed Effect | Cell Line/Model |

|---|---|---|---|

| Furan-2-carboxamide (SH09) | Cell Cycle | Induction of G2/M phase arrest. nih.govresearchgate.net | HeLa. nih.gov |

| Furan-2-carboxamide (SH09) | Apoptosis | Potentiation of apoptosis; increase in sub-G1 population. nih.gov | HeLa. nih.gov |

| Acridine-based furan carboxamide (19ca) | Apoptosis | Significant increase in apoptotic cells (from 10.8% to 47.3% at 48h). mostwiedzy.pl | MCF-7. mostwiedzy.pl |

| Pyrazole-indole carboxamides | Apoptosis | Induction of apoptosis via Bcl-2 inhibition and Bax/caspase-3 activation. acs.org | HepG2. acs.org |

Electron Transfer and Covalent Bond Formation in Biological Systems